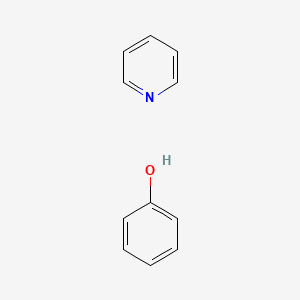

Phenol;pyridine

Description

Properties

CAS No. |

3073-45-8 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

phenol;pyridine |

InChI |

InChI=1S/C6H6O.C5H5N/c7-6-4-2-1-3-5-6;1-2-4-6-5-3-1/h1-5,7H;1-5H |

InChI Key |

IDISMEQKBNKWJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)O.C1=CC=NC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Principles of Phenol-Chloroform Nucleic acid Extraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and methodologies of phenol-chloroform nucleic acid extraction. This robust and widely utilized technique remains a cornerstone of molecular biology for the purification of high-quality DNA and RNA, essential for downstream applications in research, diagnostics, and therapeutic development.

The Fundamental Principle: Liquid-Liquid Extraction and Differential Solubility

Phenol-chloroform extraction is a liquid-liquid extraction technique that separates nucleic acids from proteins and lipids based on their differential solubilities in immiscible aqueous and organic phases.[1] The core of the method involves the addition of a phenol (B47542) and chloroform (B151607) mixture to an aqueous sample, such as a cell lysate. Vigorous mixing creates an emulsion, maximizing the surface area for molecular partitioning. Subsequent centrifugation separates the mixture into distinct phases, allowing for the isolation of nucleic acids.[1]

The separation is driven by the polarity of the molecules. Nucleic acids, with their negatively charged phosphate (B84403) backbone, are polar and preferentially remain in the polar aqueous phase.[2] Proteins, which contain both polar and non-polar regions, are denatured by the organic solvent phenol. This denaturation exposes their hydrophobic cores, causing them to precipitate out of the aqueous phase and collect at the interface between the two liquid layers.[1] Lipids, being hydrophobic, partition into the non-polar organic phase.[1]

The Critical Roles of the Chemical Components

The standard extraction solution is a mixture of phenol, chloroform, and isoamyl alcohol, typically in a 25:24:1 ratio.[3] Each component plays a crucial role in the purification process.

-

Phenol: The primary function of phenol is to denature proteins.[3] It is a potent protein denaturant that disrupts the hydrogen bonds and hydrophobic interactions that maintain the tertiary and secondary structures of proteins.[4] This causes the proteins to unfold and precipitate.[2] It is important to use buffered phenol (typically at pH 7.8-8.2 for DNA extraction) to prevent the partitioning of DNA into the organic phase, which can occur at acidic pH.[5][6]

-

Chloroform: Chloroform serves multiple purposes. It increases the density of the organic phase, ensuring a sharp and stable interface between the aqueous and organic layers after centrifugation.[1] Phenol alone is only slightly denser than water, and the addition of chloroform facilitates a clean separation.[1] Chloroform also helps to denature proteins and solubilize lipids, further enhancing the purity of the nucleic acid preparation.[2][3]

-

Isoamyl Alcohol: Isoamyl alcohol is added to the mixture primarily as an anti-foaming agent.[2][7] During the vigorous mixing step, the protein and lipid content of the sample can cause excessive foaming, which can interfere with the clean separation of the phases. Isoamyl alcohol reduces this foaming and helps to stabilize the interface between the aqueous and organic layers.[7]

The Influence of pH on Nucleic Acid Separation

The pH of the phenol solution is a critical determinant of which type of nucleic acid will be isolated.

-

Alkaline pH (7.0-8.0): At a slightly alkaline pH, the phosphodiester backbone of both DNA and RNA is negatively charged, making them soluble in the aqueous phase.[5] This is the standard condition for DNA extraction.

-

Acidic pH (around 4.5): Under acidic conditions, the phosphate groups on the DNA molecule are neutralized, causing the DNA to become less polar and partition into the organic phase.[1][8] RNA, however, remains in the aqueous phase under these conditions. This principle is exploited in methods designed specifically for RNA isolation, such as the acid guanidinium (B1211019) thiocyanate-phenol-chloroform (AGPC) extraction method.[8][9][10]

Experimental Workflow: A Step-by-Step Overview

The phenol-chloroform extraction process can be broken down into several key steps, from sample preparation to the final recovery of purified nucleic acids.

Figure 1: A generalized experimental workflow for phenol-chloroform nucleic acid extraction. The optional chloroform back-extraction step is included to remove any residual phenol.

Partitioning of Biomolecules: A Logical Representation

The success of phenol-chloroform extraction hinges on the precise partitioning of different cellular components into distinct phases upon centrifugation.

Figure 2: Diagram illustrating the phase separation and partitioning of major biomolecules after centrifugation in a phenol-chloroform extraction.

Detailed Experimental Protocols

Below are standardized protocols for DNA and RNA extraction using the phenol-chloroform method.

Genomic DNA Extraction Protocol

This protocol is suitable for the extraction of high molecular weight genomic DNA from mammalian cells.

| Step | Procedure | Reagents/Parameters | Purpose |

| 1. Cell Lysis | Resuspend cell pellet in Lysis Buffer. Incubate at 55°C for 1-2 hours or until lysate is clear.[3] | Lysis Buffer (e.g., TE buffer with SDS and Proteinase K)[11] | To break open cells and nuclear membranes to release DNA and digest proteins. |

| 2. Phenol-Chloroform Extraction | Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1) to the lysate. Vortex vigorously for 20-30 seconds.[3] | Phenol:Chloroform:Isoamyl Alcohol (pH 7.8-8.0) | To denature and separate proteins and lipids from the aqueous phase containing DNA. |

| 3. Phase Separation | Centrifuge at 16,000 x g for 5 minutes at room temperature.[3] | Centrifuge | To separate the aqueous, interphase, and organic layers. |

| 4. Aqueous Phase Transfer | Carefully transfer the upper aqueous phase to a new tube. Avoid disturbing the interphase.[3] | Pipette | To isolate the DNA-containing aqueous phase. |

| 5. Chloroform Back-Extraction (Optional) | Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) to the collected aqueous phase. Vortex and centrifuge as before. Transfer the aqueous phase to a new tube.[5] | Chloroform:Isoamyl Alcohol (24:1) | To remove any residual phenol from the aqueous phase. |

| 6. DNA Precipitation | To the aqueous phase, add 1/10 volume of 3M Sodium Acetate (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol.[12] Incubate at -20°C for at least 1 hour. | 3M Sodium Acetate, 100% Ethanol | To precipitate the DNA out of the solution. |

| 7. Pellet Collection | Centrifuge at 16,000 x g for 20-30 minutes at 4°C.[3] | Centrifuge | To pellet the precipitated DNA. |

| 8. Washing | Discard the supernatant. Wash the pellet with 70% ethanol. Centrifuge at 16,000 x g for 5 minutes at 4°C.[3] | 70% Ethanol | To remove salts and other contaminants from the DNA pellet. |

| 9. Drying and Resuspension | Air-dry the pellet briefly. Resuspend the DNA in TE buffer or nuclease-free water.[3] | TE Buffer or Nuclease-free water | To rehydrate and store the purified DNA. |

Total RNA Extraction Protocol (AGPC Method)

This protocol is based on the acid guanidinium thiocyanate-phenol-chloroform method for the isolation of total RNA.[9][10]

| Step | Procedure | Reagents/Parameters | Purpose |

| 1. Homogenization | Homogenize cells or tissues in a denaturing solution (e.g., TRIzol, Solution D).[10][13] | Guanidinium thiocyanate-based solution | To lyse cells and denature proteins and RNases. |

| 2. Phase Separation | Add chloroform to the homogenate. Shake vigorously and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[9] | Chloroform | To induce phase separation. Under acidic conditions, DNA partitions to the organic phase.[8] |

| 3. Aqueous Phase Transfer | Transfer the upper, colorless aqueous phase to a new tube.[9] | Pipette | To isolate the RNA-containing aqueous phase. |

| 4. RNA Precipitation | Add an equal volume of isopropanol (B130326) to the aqueous phase. Incubate at room temperature for 10 minutes.[9] | Isopropanol | To precipitate the total RNA. |

| 5. Pellet Collection | Centrifuge at 12,000 x g for 10 minutes at 4°C.[9] | Centrifuge | To pellet the precipitated RNA. |

| 6. Washing | Discard the supernatant. Wash the RNA pellet with 75% ethanol.[13] | 75% Ethanol | To remove salts and other contaminants. |

| 7. Drying and Resuspension | Briefly air-dry the pellet. Resuspend in RNase-free water or an appropriate buffer.[13] | RNase-free water/buffer | To rehydrate and store the purified RNA. |

Quantitative Data and Quality Assessment

The quality and quantity of the extracted nucleic acids are critical for the success of downstream applications. Spectrophotometric analysis is a common method for this assessment.

| Parameter | Wavelength | Interpretation | Ideal Ratio for Pure DNA | Ideal Ratio for Pure RNA |

| Concentration | 260 nm (A260) | Absorbance at 260 nm is proportional to the nucleic acid concentration. | - | - |

| Protein Contamination | 280 nm (A280) | Aromatic amino acids in proteins absorb light at 280 nm. | A260/A280 ≈ 1.8 | A260/A280 ≈ 2.0 |

| Salt/Phenol Contamination | 230 nm (A230) | Contaminants like phenol, guanidine (B92328) salts, and carbohydrates absorb at 230 nm. | A260/A230 ≈ 2.0-2.2 | A260/A230 ≈ 2.0-2.2 |

Advantages and Disadvantages

While newer, kit-based methods are available, phenol-chloroform extraction remains relevant due to its distinct advantages and disadvantages.

Advantages:

-

High Purity and Yield: This method can yield highly pure nucleic acids with high molecular weight.[2]

-

Cost-Effective: It is a relatively inexpensive method compared to commercial kits.[3]

-

Scalability: The protocol can be easily adapted for both small and large-scale preparations.[3]

Disadvantages:

-

Hazardous Chemicals: Phenol and chloroform are toxic and must be handled with appropriate safety precautions in a fume hood.[1]

-

Labor-Intensive and Time-Consuming: The procedure involves multiple steps and can be time-consuming.[1][3]

-

Risk of Contamination: The manual transfer of phases increases the risk of carryover contamination and sample-to-sample cross-contamination.[1]

References

- 1. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]

- 2. geneticeducation.co.in [geneticeducation.co.in]

- 3. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]

- 4. microbenotes.com [microbenotes.com]

- 5. pacb.com [pacb.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. quora.com [quora.com]

- 8. Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]

- 9. The single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction: twenty-something years on - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bu.edu [bu.edu]

- 11. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. brd.nci.nih.gov [brd.nci.nih.gov]

- 13. theory.labster.com [theory.labster.com]

A Technical Guide to Selective RNA Isolation Using Acidic Phenol

For researchers and professionals in drug development, obtaining pure RNA, free from genomic DNA contamination, is a critical first step for a multitude of downstream applications, including RT-qPCR, RNA sequencing, and microarray analysis. The acid phenol-chloroform extraction method remains a robust and effective technique for selective RNA isolation. This guide delves into the core biochemical principles governing this method, presents quantitative data on its efficacy, and provides a detailed protocol for its implementation.

The Chemical Principle of pH-Dependent Phase Separation

The ability of the phenol-chloroform method to selectively isolate RNA hinges on the precise control of the aqueous phase pH. At a neutral or slightly alkaline pH (7.0-8.0), both DNA and RNA, with their negatively charged phosphate (B84403) backbones, are polar and will partition into the upper aqueous phase.[1] However, by lowering the pH of the system to an acidic range (typically 4.0-5.0), a differential partitioning occurs.[1]

The key mechanisms at play are:

-

DNA Denaturation and Neutralization : At an acidic pH, the phosphodiester groups of DNA become protonated, neutralizing their negative charge. This reduction in charge, coupled with the protonation of bases (adenine and cytosine), disrupts the stable double helix, causing the DNA to denature.[1] The resulting molecule is significantly less polar and is therefore driven out of the polar aqueous phase and into the non-polar organic phase (phenol).[2][3][4]

-

RNA's Retained Polarity : RNA, in contrast, remains in the aqueous phase. This is largely attributed to the presence of the hydroxyl group at the 2' position of its ribose sugar.[1] This 2'-hydroxyl group makes RNA more polar than DNA, ensuring its preferential solubility in the aqueous phase even under acidic conditions.[1]

-

Protein Denaturation : Phenol (B47542) is a potent protein denaturant. It disrupts the tertiary structure of proteins, exposing their hydrophobic cores.[1] These denatured proteins are insoluble in the aqueous phase and collect at the interface between the aqueous and organic layers.[5]

The final equilibrated pH of the aqueous phase, after mixing with the phenol solution, is the critical determinant of this separation.[6][7]

Quantitative Analysis of Nucleic Acid Partitioning

The effectiveness of acidic pH in removing DNA is not merely theoretical. Experimental data clearly demonstrates this selective partitioning. A key study systematically investigated the effect of the final equilibrated pH of the aqueous phase on nucleic acid separation. The results show a distinct pH threshold for DNA removal.

The following table summarizes the observed partitioning of genomic DNA (gDNA) and ribosomal RNA (rRNA) based on agarose (B213101) gel electrophoresis after phenol extraction at various equilibrated aqueous phase pH values.

| Initial Buffer pH | Final Equilibrated Aqueous pH | gDNA Partitioning | rRNA (23S, 16S, 5S) Partitioning |

| 5.17 | ~5.50 | Aqueous Phase | Aqueous Phase |

| 4.41 | ~4.82 | Aqueous Phase | Aqueous Phase |

| 3.75 | ~4.20 | Mostly Organic/Interphase | Aqueous Phase |

| 3.47 | ~3.84 | Completely Organic/Interphase | Aqueous Phase |

| 3.05 | ~3.42 | Completely Organic/Interphase | Aqueous Phase |

| Data summarized from visual gel electrophoresis results presented in Xu et al., 2019.[7] |

As the data indicates, an equilibrated aqueous pH of approximately 3.84 is sufficient to ensure that nearly all genomic DNA partitions out of the aqueous phase, leaving high-purity total RNA.[6][7]

Further quantitative analysis using qPCR can measure the precise amount of gDNA contamination in the final RNA sample. The table below compares the performance of a standard Trizol (an acid guanidinium (B1211019) thiocyanate-phenol-chloroform reagent) extraction with an optimized Acid Phenol (AP) method designed to achieve the ideal pH for separation.

| Extraction Method | Average gDNA Copies (per 1 µg RNA) | Relative Performance |

| SDS-Phenol (Neutral pH) | ~ 1 x 10⁷ | High DNA Contamination |

| Trizol Method | ~ 5 x 10⁵ | Significant DNA Reduction |

| Optimized Acid Phenol (AP) | ~ 2 x 10³ | Highest DNA Removal |

| Data adapted from quantitative PCR analysis in Xu et al., 2019.[7] |

These results quantitatively confirm that methods optimized for an acidic equilibrated pH provide superior removal of contaminating genomic DNA.[7]

Detailed Experimental Protocol

This protocol describes a standard method for total RNA isolation from cells using an acid phenol-chloroform reagent.

Reagents & Materials:

-

Cell pellet or tissue sample

-

Acid Phenol:Chloroform:Isoamyl Alcohol (125:24:1, pH 4.5-5.0)

-

Lysis Buffer (e.g., containing Guanidinium thiocyanate, Sodium Citrate, Sarcosyl, and β-mercaptoethanol)

-

75% Ethanol (B145695) (prepared with RNase-free water)

-

RNase-free water

-

RNase-free microcentrifuge tubes

Procedure:

-

Homogenization :

-

Lyse cells or tissue in 1 mL of Lysis Buffer per 5-10 million cells.

-

Pass the lysate several times through a pipette tip or syringe to homogenize and shear high-molecular-weight DNA.

-

-

Phase Separation :

-

Add 0.2 mL of chloroform per 1 mL of lysate.

-

Cap the tube securely and vortex vigorously for 15-30 seconds.

-

Incubate at room temperature for 3-5 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red organic phase (phenol-chloroform), a white interphase (proteins/DNA), and an upper colorless aqueous phase (RNA).[1]

-

-

RNA Isolation :

-

Carefully transfer the upper aqueous phase to a new, sterile RNase-free tube. Be extremely careful not to disturb the interphase, as this is a primary source of DNA contamination.

-

-

RNA Precipitation :

-

Add 0.5 mL of isopropanol per 1 mL of the original lysis buffer used.

-

Mix by inverting the tube gently several times and incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a small white pellet at the bottom of the tube.

-

-

RNA Wash :

-

Carefully decant the supernatant.

-

Wash the RNA pellet by adding at least 1 mL of 75% ethanol.

-

Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

-

-

Resuspension :

-

Carefully decant the ethanol wash. Briefly centrifuge the tube again and remove any residual liquid with a fine pipette tip.

-

Air-dry the pellet for 3-5 minutes. Do not over-dry, as this can make the RNA difficult to dissolve.

-

Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.

-

Incubate at 55-60°C for 10 minutes to aid in resuspension.

-

Conclusion

The selective isolation of RNA using acidic phenol is a powerful technique rooted in the fundamental biochemical differences between RNA and DNA. By maintaining an acidic pH, researchers can effectively force genomic DNA into the organic phase, yielding high-purity RNA in the aqueous phase suitable for sensitive downstream applications. Understanding the critical role of pH and adhering to a meticulous protocol are paramount for achieving optimal results and ensuring the integrity of experimental data.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. echemi.com [echemi.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. lifescience.roche.com [lifescience.roche.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. The effects of pH and salts on nucleic acid partitioning during phenol extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Phenol-Pyridine Hydrogen Bonding Interactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the hydrogen bonding interactions between phenol (B47542) and pyridine (B92270). This interaction serves as a fundamental model in supramolecular chemistry and is of significant interest in drug design and materials science due to its well-defined geometry and tunable strength. This document outlines the core principles of this interaction, presents quantitative data, details experimental protocols for its characterization, and provides visual representations of the underlying concepts.

Core Concepts of Phenol-Pyridine Hydrogen Bonding

The hydrogen bond between phenol and pyridine is a classic example of a moderately strong, neutral hydrogen bond. In this interaction, the hydroxyl group (-OH) of phenol acts as the hydrogen bond donor, while the lone pair of electrons on the nitrogen atom of the pyridine ring serves as the hydrogen bond acceptor. The strength of this interaction is influenced by factors such as the acidity of the phenol (pKa) and the basicity of the pyridine, as well as the solvent environment.

The formation of the hydrogen bond leads to several measurable changes in the spectroscopic and physical properties of the complex, including shifts in vibrational frequencies (FTIR), changes in proton chemical shifts (NMR), and alterations in thermodynamic parameters.

Quantitative Data Summary

The following table summarizes key quantitative data for phenol-pyridine and related hydrogen-bonded complexes, providing a basis for comparison and computational modeling.

| Parameter | Value | System | Experimental Method |

| O···N Distance | 2.668(2) Å | 4-Nitrophenol : 4-Methylpyridine (1:1) | Single-Crystal X-ray Diffraction |

| O-H···N Angle | 174(2) ° | 4-Nitrophenol : 4-Methylpyridine (1:1) | Single-Crystal X-ray Diffraction |

| O···O Distance | 2.553(2) Å | 4-Nitrophenol : Pyridine N-Oxide (1:1) | Single-Crystal X-ray Diffraction |

| Equilibrium Constant (K) | 0.6-0.7 M⁻¹ | Phenol-Pyridine in water | Proton Magnetic Resonance (PMR) Spectroscopy[1] |

| FTIR ν(OH) Shift | High (180-235 cm⁻¹) | Phenol-Pyridine Complexes | FT-IR Spectroscopy |

Visualizing the Interaction and Experimental Workflow

To better understand the phenol-pyridine hydrogen bonding interaction and the process of its investigation, the following diagrams are provided.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize phenol-pyridine hydrogen bonding interactions.

Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise three-dimensional arrangement of atoms in a co-crystal of phenol and pyridine, including hydrogen bond lengths and angles.

Methodology:

-

Co-crystal Growth:

-

Dissolve equimolar amounts of phenol and pyridine in a suitable solvent (e.g., a slow-evaporating solvent like toluene (B28343) or a mixed solvent system).

-

Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by leaving the solution in a loosely covered vial or by vapor diffusion, where a less volatile solvent containing the sample is placed in a sealed container with a more volatile anti-solvent.

-

Monitor the solution for the formation of single crystals suitable for diffraction (typically > 0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.

-

A detector records the intensity and position of the diffracted X-rays, generating a diffraction pattern.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell parameters and space group of the crystal.

-

The initial positions of the non-hydrogen atoms are determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined against the experimental data using least-squares methods.

-

Hydrogen atoms are typically located from the difference Fourier map and their positions are refined.

-

The final refined structure provides accurate bond lengths, bond angles, and details of the hydrogen bonding geometry.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To observe the shift in the O-H stretching frequency of phenol upon hydrogen bonding with pyridine, which provides information about the strength of the interaction.

Methodology:

-

Sample Preparation:

-

Prepare a series of solutions of phenol in a non-polar, aprotic solvent (e.g., carbon tetrachloride or chloroform-d) at a constant concentration.

-

Prepare a stock solution of pyridine in the same solvent.

-

Create a series of samples by adding increasing amounts of the pyridine stock solution to the phenol solutions. Prepare a reference sample of phenol in the solvent without pyridine.

-

-

Data Acquisition:

-

Use a Fourier-transform infrared spectrometer.

-

Acquire a background spectrum of the pure solvent in the IR cell.

-

Record the FTIR spectrum of each sample, typically in the range of 4000-400 cm⁻¹.

-

The instrument measures the interference pattern of the infrared light after it has passed through the sample. A mathematical process called a Fourier transform is then used to convert this interferogram into a spectrum of absorbance or transmittance versus wavenumber.

-

-

Data Analysis:

-

Subtract the background spectrum from each sample spectrum.

-

Examine the region of the O-H stretching vibration (typically 3200-3600 cm⁻¹).

-

Identify the sharp peak corresponding to the "free" O-H stretch in the phenol-only sample.

-

Observe the appearance of a new, broader peak at a lower wavenumber in the samples containing pyridine. This new peak corresponds to the hydrogen-bonded O-H stretch.

-

The magnitude of the shift (Δν) between the free and hydrogen-bonded O-H stretching frequencies is a measure of the hydrogen bond strength.

-

Nuclear Magnetic Resonance (NMR) Titration

Objective: To determine the equilibrium constant (K) and thermodynamic parameters (ΔH°, ΔS°) of the phenol-pyridine hydrogen bonding interaction in solution.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of phenol in a deuterated, non-polar solvent (e.g., CDCl₃ or C₆D₆) at a known concentration.

-

Prepare a stock solution of pyridine in the same solvent at a higher concentration.

-

Prepare a series of NMR tubes containing a fixed concentration of phenol and varying concentrations of pyridine, covering a range from no pyridine to a large excess of pyridine. It is crucial to keep the concentration of the limiting species (phenol) constant across all samples to simplify data analysis.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum for each sample at a constant temperature.

-

The chemical shift of the phenolic hydroxyl proton is highly sensitive to hydrogen bonding. In the fast exchange regime on the NMR timescale, a single, averaged signal for the hydroxyl proton is observed.

-

-

Data Analysis:

-

Measure the chemical shift of the hydroxyl proton (δ_obs) in each spectrum.

-

The observed chemical shift is a weighted average of the chemical shifts of the free phenol (δ_free) and the complexed phenol (δ_complex).

-

Plot the change in chemical shift (Δδ = δ_obs - δ_free) as a function of the pyridine concentration.

-

Fit the resulting binding isotherm to a 1:1 binding model equation to extract the association constant (Kₐ).

-

By performing the titration at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the interaction can be determined from a van 't Hoff plot (ln(Kₐ) vs. 1/T).

-

Applications in Drug Development

The principles of phenol-pyridine hydrogen bonding are highly relevant to drug design and development. Many drug molecules and biological targets contain phenol-like (e.g., tyrosine residues in proteins) and pyridine-like (e.g., histidine residues, various heterocyclic drug scaffolds) functional groups.

-

Structure-Based Drug Design: Understanding the geometry and energetics of these interactions allows for the rational design of ligands that can form specific hydrogen bonds with their target proteins, thereby increasing binding affinity and selectivity.

-

Co-crystal Formation: The formation of co-crystals, where an active pharmaceutical ingredient (API) is co-crystallized with a benign co-former, can be used to improve the physicochemical properties of a drug, such as solubility and stability. Phenol-pyridine type interactions are often a key driving force in the formation of such co-crystals.

-

Lead Optimization: During the lead optimization phase of drug discovery, modifying a molecule to introduce or enhance hydrogen bonding interactions with the target is a common strategy to improve potency.

By providing a robust and predictable interaction, the phenol-pyridine hydrogen bond serves as an invaluable tool in the medicinal chemist's arsenal (B13267) for creating more effective and specific therapeutic agents.

References

The Genesis of Purity: A Historical and Technical Guide to Phenol Purification of Nucleic Acids

For decades, the purification of nucleic acids has been a cornerstone of molecular biology, enabling groundbreaking discoveries in genetics, disease, and biotechnology. At the heart of this essential process lies a technique both robust and revolutionary for its time: phenol (B47542) extraction. This in-depth guide traces the historical development of phenol-based nucleic acid purification, from its pioneering introduction to the significant refinements that have shaped modern molecular biology workflows. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the principles and evolution of this fundamental technique.

From Crude Extracts to Purified Molecules: The Dawn of a New Era

Prior to the mid-20th century, the isolation of nucleic acids was a challenging endeavor, often yielding impure preparations heavily contaminated with proteins. A significant breakthrough occurred in 1956 when K.S. Kirby published a method for the isolation of ribonucleic acid (RNA) from mammalian tissues using phenol.[1][2][3] This marked the first application of phenol for nucleic acid purification and laid the groundwork for future developments.[2] Kirby's initial observation was that when a tissue homogenate was mixed with an aqueous solution of phenol, the proteins would denature and partition into the organic phenol phase, while the more polar RNA molecules remained in the aqueous phase.[2]

Initially, this method was effective for RNA isolation, but the deoxyribonucleic acid (DNA) tended to associate with the denatured proteins at the interface between the aqueous and organic layers.[2] This pivotal discovery set the stage for a series of innovations aimed at improving the efficiency and applicability of phenol-based purification for both RNA and DNA.

Key Developments in Phenol Purification: A Chronological Progression

The foundational work by Kirby was followed by a series of critical improvements that enhanced the purity, yield, and versatility of phenol-based nucleic acid extraction.

The Introduction of Chloroform (B151607) and the Power of pH

A significant advancement came with the inclusion of chloroform in the extraction mixture. Phenol is partially soluble in water, which can lead to some loss of the aqueous phase and co-purification of phenol with the nucleic acids. The addition of chloroform, which is denser than water and immiscible with it, helped to create a sharper demarcation between the aqueous and organic phases.[4][5] This mixture, often in a 1:1 ratio of phenol to chloroform, improved the efficiency of protein denaturation and removal, and also helped to remove lipids which would partition into the organic phase.[4]

Furthermore, researchers discovered the critical role of pH in the differential separation of DNA and RNA. When the phenol solution is acidic (around pH 4-5), DNA is denatured and partitions into the organic phase along with the proteins, while RNA remains in the aqueous phase.[4] Conversely, at a neutral or slightly alkaline pH (around 7-8), both DNA and RNA remain in the aqueous phase.[2][4] This pH-dependent partitioning became a powerful tool for the selective isolation of either RNA or a mixture of total nucleic acids.

The Antifoaming Agent: Isoamyl Alcohol

Another practical addition to the protocol was isoamyl alcohol. During the vigorous mixing required to create an emulsion and facilitate the interaction between the phases, foaming could occur, making the separation of the phases difficult. Isoamyl alcohol acts as an antifoaming agent, ensuring a clean and sharp interface upon centrifugation.[5] The typical phenol:chloroform:isoamyl alcohol mixture became standardized at a ratio of 25:24:1.

The Single-Step Revolution: Guanidinium (B1211019) Thiocyanate-Phenol-Chloroform Extraction

In 1987, Piotr Chomczynski and Nicoletta Sacchi published a landmark paper describing a "single-step" method for RNA isolation using an acid guanidinium thiocyanate-phenol-chloroform mixture.[6][7][8][9] This method was a significant leap forward in terms of speed and simplicity, allowing for the isolation of high-quality, undegraded RNA in a fraction of the time of previous protocols.[6]

The key innovation was the use of guanidinium thiocyanate, a potent chaotropic agent that effectively denatures proteins, including the notoriously resilient ribonucleases (RNases) that rapidly degrade RNA.[10][11] This powerful denaturant, combined with the acidic phenol-chloroform extraction, provided a robust method for obtaining pure RNA from a wide variety of cell and tissue types.[12][13] This method, often referred to by the trade name TRIzol, remains a widely used and reliable technique for RNA isolation in many laboratories.

Quantitative Analysis of Phenol-Based Purification Methods

The evolution of phenol purification methods brought about significant improvements in both the yield and purity of the isolated nucleic acids. Purity is commonly assessed by measuring the ratio of absorbance at 260 nm to 280 nm (A260/A280). Pure DNA typically has an A260/A280 ratio of ~1.8, while pure RNA has a ratio of ~2.0. Lower ratios often indicate protein contamination.

While the original publications by Kirby did not present yield and purity data in a consolidated tabular format, subsequent studies and adaptations have provided valuable quantitative comparisons. The single-step method of Chomczynski and Sacchi, for instance, demonstrated high yields of intact RNA.

| Method | Analyte | Starting Material | Typical Yield | Typical Purity (A260/A280) | Reference |

| Kirby's Phenol Method (1956) | RNA | Mammalian Tissues | Data not consistently reported in original paper | Data not consistently reported in original paper | [1] |

| Kirby's Phenol Method for DNA (1957) | DNA | Mammalian Tissues | Data not consistently reported in original paper | Data not consistently reported in original paper | [14] |

| Chomczynski & Sacchi (1987) | Total RNA | 100 mg Muscle Tissue | 100 - 150 µg | > 1.8 | [12] |

| Chomczynski & Sacchi (1987) | Total RNA | 100 mg Liver Tissue | up to 800 µg | > 1.8 | [12] |

| Chomczynski & Sacchi (1987) | Total RNA | 1 x 10^7 Fibroblasts/Lymphocytes | 5 - 80 µg | > 1.8 | [12] |

| Chomczynski & Sacchi (1987) | Total RNA | 1 x 10^7 Epithelial Cells | 100 - 120 µg | > 1.8 | [12] |

Experimental Protocols: A Step-by-Step Guide to Historical Methods

The following sections provide detailed methodologies for the key historical phenol-based nucleic acid purification techniques.

Kirby's Phenol Method for RNA Isolation (1956) - Reconstructed Protocol

This protocol is a reconstruction based on the description in Kirby's 1956 publication.

Materials:

-

Tissue homogenizer

-

Centrifuge

-

Phenol (water-saturated)

-

Sodium chloride solution

Procedure:

-

Homogenize the mammalian tissue in an aqueous buffer.

-

Add an equal volume of water-saturated phenol to the homogenate.

-

Shake the mixture vigorously to form an emulsion.

-

Centrifuge the mixture to separate the phases.

-

Carefully collect the upper aqueous phase, which contains the RNA.

-

Precipitate the RNA from the aqueous phase by adding ethanol and a salt solution (e.g., sodium chloride).

-

Collect the precipitated RNA by centrifugation.

-

Wash the RNA pellet with ethanol to remove residual salts and phenol.

-

Air-dry the pellet and resuspend in a suitable buffer.

Phenol-Chloroform Extraction of DNA - A Generalized Protocol

This protocol represents a standard method that evolved from Kirby's initial work and incorporates the use of chloroform.

Materials:

-

Cell lysis buffer (containing a detergent like SDS)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0

-

Chloroform:Isoamyl Alcohol (24:1)

-

Ethanol (100% and 70%)

-

Sodium acetate (B1210297) solution (3 M, pH 5.2)

-

TE buffer (Tris-EDTA)

Procedure:

-

Lyse the cells in a suitable lysis buffer to release the nucleic acids.

-

Add an equal volume of phenol:chloroform:isoamyl alcohol (pH 8.0) to the cell lysate.

-

Mix vigorously by vortexing or inverting the tube to form an emulsion.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to separate the phases.

-

Carefully transfer the upper aqueous phase to a new tube, avoiding the protein interface.

-

(Optional but recommended) Repeat the extraction with phenol:chloroform:isoamyl alcohol to improve purity.

-

Add an equal volume of chloroform:isoamyl alcohol to the aqueous phase to remove residual phenol.

-

Mix and centrifuge as before.

-

Transfer the upper aqueous phase to a new tube.

-

To precipitate the DNA, add 1/10 volume of 3 M sodium acetate (pH 5.2) and 2-2.5 volumes of cold 100% ethanol.

-

Mix gently and incubate at -20°C for at least 1 hour or overnight.

-

Centrifuge at high speed for 15-30 minutes at 4°C to pellet the DNA.

-

Carefully discard the supernatant.

-

Wash the DNA pellet with 70% ethanol to remove salts.

-

Centrifuge again, discard the supernatant, and air-dry the pellet briefly.

-

Resuspend the DNA pellet in TE buffer.

Chomczynski and Sacchi's Single-Step RNA Isolation Method (1987)

This protocol is based on the highly cited 1987 paper.

Materials:

-

Denaturing solution (4 M guanidinium thiocyanate, 25 mM sodium citrate, pH 7.0, 0.5% sarcosyl, 0.1 M 2-mercaptoethanol)

-

2 M sodium acetate, pH 4.0

-

Water-saturated phenol

-

Chloroform:isoamyl alcohol (49:1)

-

Isopropanol

-

75% ethanol

Procedure:

-

Homogenize cells or tissues in the denaturing solution.

-

Sequentially add 2 M sodium acetate (pH 4.0), water-saturated phenol, and chloroform:isoamyl alcohol, with thorough mixing after each addition.

-

Shake the final mixture vigorously for 10 seconds and incubate on ice for 15 minutes.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C.

-

Carefully transfer the upper aqueous phase (containing RNA) to a new tube.

-

Precipitate the RNA by adding an equal volume of isopropanol.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the RNA.

-

Wash the RNA pellet with 75% ethanol.

-

Air-dry the pellet and dissolve in an appropriate RNase-free buffer.

Visualizing the Workflow: From Lysis to Pure Nucleic Acids

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the classic phenol-chloroform DNA extraction and the single-step RNA isolation methods.

References

- 1. A new method for the isolation of ribonucleic acids from mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. A new method for the isolation of ribonucleic acids from mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]

- 5. biomedgrid.com [biomedgrid.com]

- 6. Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 8. Piotr Chomczynski - Google Scholar [scholar.google.com]

- 9. Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction. | Semantic Scholar [semanticscholar.org]

- 10. geneticeducation.co.in [geneticeducation.co.in]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. bu.edu [bu.edu]

- 13. Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]

- 14. A new method for the isolation of deoxyribonucleic acids; evidence on the nature of bonds between deoxyribonucleic acid and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of DNA Purification: A Technical Guide to Buffer-Saturated Phenol in DNA Extraction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core chemical properties and applications of buffer-saturated phenol (B47542) for DNA extraction. A classic yet robust method, phenol-chloroform extraction remains a fundamental technique in molecular biology, renowned for its efficacy in yielding high-purity DNA suitable for a multitude of downstream applications, from PCR and sequencing to cloning and library construction. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative performance metrics, offering a vital resource for laboratory professionals.

The Chemical Principles of Phenol-Based DNA Extraction

Phenol-chloroform extraction is a liquid-liquid extraction technique that partitions cellular components based on their differential solubility in aqueous and organic phases. The success of this method hinges on the precise chemical properties of the reagents involved.

Buffer-Saturated Phenol: Phenol is a potent protein denaturant.[1] However, its acidity can lead to the partitioning of DNA into the organic phase, resulting in sample loss. To counteract this, phenol is saturated with a buffer, typically Tris-HCl, to a pH of 7.8-8.0.[1] At this alkaline pH, the phosphodiester backbone of DNA remains deprotonated and negatively charged, ensuring its retention in the polar aqueous phase. Conversely, for RNA extraction, an acidic phenol solution (pH 4.5-5.0) is used to retain RNA in the aqueous phase while DNA partitions into the organic phase.[1][2]

Chloroform: Chloroform serves a dual purpose. It is a more effective denaturant for lipids and increases the density of the organic phase, facilitating a sharp and stable interface between the aqueous and organic layers. This prevents the carryover of phenol into the aqueous phase, which can inhibit downstream enzymatic reactions.[2]

Isoamyl Alcohol: Added in a small ratio (typically 1 part in 25), isoamyl alcohol acts as an anti-foaming agent, preventing the formation of an emulsion during the vigorous mixing of the aqueous and organic phases. This ensures a clean separation of the layers upon centrifugation.

The process involves the lysis of cells to release their contents, followed by the addition of the phenol:chloroform:isoamyl alcohol mixture. Vigorous mixing creates an emulsion, maximizing the surface area for partitioning. Subsequent centrifugation separates the mixture into three distinct phases:

-

Aqueous Phase (Upper): Contains the hydrophilic DNA and RNA.

-

Interphase (Middle): A white, flocculent layer containing denatured proteins.

-

Organic Phase (Lower): Contains lipids and other hydrophobic molecules dissolved in the phenol-chloroform mixture.

The upper aqueous phase containing the DNA is then carefully collected for further purification steps, such as ethanol (B145695) precipitation.

Quantitative Performance of Phenol-Chloroform DNA Extraction

The efficacy of a DNA extraction method is primarily assessed by the yield and purity of the isolated DNA. The following tables provide a summary of quantitative data comparing phenol-chloroform extraction with commercially available kits.

Table 1: Comparison of DNA Extraction Methods from Human Whole Blood

| Extraction Method | Mean DNA Yield (ng/µL) | Mean A260/A280 Ratio | Reference |

| Phenol-Chloroform | 308 | 1.89 | [3] |

| Salting-Out | 18 | 1.82 | [3] |

| DMSO-based | 378.4 | Not Reported | [3] |

| Guanidium Hydrochloride | 151.2 | Not Reported | [3] |

| Commercial Kit (QIAamp) | Not Reported | Not Reported | [3] |

Table 2: Comparison of DNA Extraction Methods from Maize

| Extraction Method | DNA Yield Range (ng/100mg) | A260/A280 Ratio Range | Reference |

| Modified Mericon | 198.3 - 386.9 | 1.6 - 1.8 | [4] |

| CTAB-based | Not Reported | 1.6 - 2.0 | [4] |

| Qiagen Kit | Not Reported | 1.2 - 1.95 | [4] |

Table 3: Comparison of DNA Extraction Methods from Fish Tissue

| Extraction Method | Mean DNA Concentration (ng/µL) | Mean A260/A280 Ratio | Reference |

| Phenol-Chloroform | ~350 | ~1.85 | [5] |

| High Salt | ~200 | ~1.75 | [5] |

| Urea | ~150 | ~1.70 | [5] |

| TNES | ~180 | ~1.80 | [5] |

Note on Purity Ratios:

-

An A260/A280 ratio of ~1.8 is generally considered indicative of pure DNA.[6][7][8] Lower ratios may suggest protein or phenol contamination, while higher ratios can indicate RNA contamination.[6][9]

-

The A260/A230 ratio is another important indicator of purity, with values between 2.0 and 2.2 being ideal. Lower ratios can point to contamination with carbohydrates, salts (like guanidine), or phenol.[8][9]

Experimental Protocols

Preparation of Buffer-Saturated Phenol (pH 8.0)

This protocol describes the preparation of Tris-HCl-saturated phenol for DNA extraction.

Materials:

-

Crystalline phenol

-

Tris-HCl

-

Sterile, nuclease-free water

-

Magnetic stirrer and stir bar

-

Fume hood

-

Glass beakers and bottles

-

pH meter or pH paper

Procedure:

-

Melting the Phenol: In a fume hood, gently melt the crystalline phenol in a 65°C water bath.

-

Adding Antioxidant: To the melted phenol, add 8-hydroxyquinoline to a final concentration of 0.1% (w/v). This acts as an antioxidant, preventing the oxidation of phenol which can damage DNA, and also imparts a yellow color to the organic phase for easier identification.

-

First Equilibration: Add an equal volume of 1 M Tris-HCl (pH 8.0) to the phenol. Stir the mixture on a magnetic stirrer for 15-30 minutes.

-

Phase Separation: Allow the mixture to stand until the two phases have clearly separated. The aqueous phase will be on top.

-

Aspirating the Aqueous Phase: Carefully remove and discard the upper aqueous layer.

-

Second Equilibration: Add an equal volume of 0.1 M Tris-HCl (pH 8.0) to the phenol phase and repeat the stirring and phase separation steps.

-

pH Measurement: After removing the aqueous phase, take a small aliquot of the phenol, dilute it with methanol (B129727) and water, and measure the pH using a pH meter. Alternatively, a small amount of the aqueous buffer can be tested with pH paper.

-

Repeat Equilibration: Repeat steps 6 and 7 until the pH of the phenol phase is between 7.8 and 8.0.

-

Storage: Store the buffer-saturated phenol at 4°C in a light-protected bottle. A small layer of 0.1 M Tris-HCl (pH 8.0) should be left on top of the phenol to maintain saturation.

DNA Extraction from Whole Blood using Phenol-Chloroform

This protocol provides a standard procedure for extracting genomic DNA from whole blood samples.

Materials:

-

Whole blood sample

-

Lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS, 20 µg/mL Proteinase K)

-

Buffer-saturated phenol (pH 8.0)

-

Chloroform:Isoamyl alcohol (24:1)

-

5 M NaCl

-

Ice-cold 100% ethanol

-

70% ethanol

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Cell Lysis: To 1 volume of whole blood, add 3 volumes of lysis buffer. Incubate at 55°C for 1-2 hours with occasional vortexing.

-

First Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate. Vortex vigorously for 30 seconds to form an emulsion.

-

Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature.

-

Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interphase.

-

Second Phenol-Chloroform Extraction (Optional): Repeat steps 2-4 for higher purity.

-

Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase. Vortex and centrifuge as before. This step removes residual phenol.

-

DNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 1/10th volume of 5 M NaCl and 2-2.5 volumes of ice-cold 100% ethanol. Invert the tube gently several times to precipitate the DNA. A white, stringy precipitate should become visible.

-

Pelleting the DNA: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

-

Washing the Pellet: Carefully discard the supernatant. Wash the DNA pellet with 1 mL of 70% ethanol to remove excess salts. Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Drying the Pellet: Discard the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry, as this can make the DNA difficult to dissolve.

-

Resuspending the DNA: Resuspend the DNA pellet in an appropriate volume of TE buffer.

Visualizing the Process: Workflows and Principles

To further elucidate the experimental and logical frameworks, the following diagrams have been generated using Graphviz.

References

- 1. carlroth.com:443 [carlroth.com:443]

- 2. bitesizebio.com [bitesizebio.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneticsmr.org [geneticsmr.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. How do I determine the concentration, yield and purity of a DNA sample? [worldwide.promega.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. neb.com [neb.com]

Synthetic Pyridine-Phenol Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic pyridine-phenol derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The unique structural combination of a pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, and a phenolic hydroxyl group imparts a wide array of biological activities to these molecules. The pyridine moiety can participate in hydrogen bonding and act as a bioisostere for various functional groups, while the phenolic hydroxyl group is a well-known antioxidant and can also engage in crucial interactions with biological targets.[1][2] This technical guide provides an in-depth overview of the diverse biological activities of synthetic pyridine-phenol derivatives, focusing on their anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties. Detailed experimental protocols for key assays, summarized quantitative data, and visualizations of relevant biological pathways are presented to facilitate further research and development in this promising area.

Anticancer Activity

Pyridine-phenol derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][4]

Pro-apoptotic and Antiproliferative Effects

Several studies have demonstrated the potent cytotoxic effects of pyridine-phenol derivatives against various cancer cell lines.[4][5] For instance, certain pyridine-amide compounds featuring phenol (B47542) or catechol groups have been shown to decrease the metabolic viability and growth of T98G glioblastoma cells in a dose-dependent manner.[4] These compounds induce apoptosis through the accumulation of reactive oxygen species (ROS), leading to increased caspase 3/7 activity.[4] Similarly, novel pyridine-bridged analogues of combretastatin-A4 have been synthesized and shown to inhibit cancer cell growth and proliferation by arresting the cell cycle.[6] The antiproliferative activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells.[7]

A series of novel 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles and their 2-oxo isosteres have been synthesized and evaluated for their cytotoxic effects on MCF-7 and HeLa cell lines.[8] One particular compound, 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile, exhibited significant cytotoxic effects on both cell lines.[8]

Signaling Pathway Visualization

The following diagram illustrates a simplified workflow for assessing the anticancer activity of pyridine-phenol derivatives, from initial synthesis to in vitro evaluation.

References

- 1. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyridine-substituted thiazolylphenol derivatives: Synthesis, modeling studies, aromatase inhibition, and antiproliferative activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Partition: A Technical Guide to the Theoretical Basis of DNA and Protein Separation in Phenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the partitioning of DNA and proteins during phenol-based extraction, a cornerstone technique in molecular biology. By understanding the intricate interplay of molecular properties and solvent characteristics, researchers can optimize purification protocols, leading to higher yields and purer samples essential for downstream applications in genomics, proteomics, and drug development.

The Theoretical Framework: A Dance of Polarity and Solubility

The separation of DNA and proteins using phenol-chloroform extraction is a classic example of liquid-liquid extraction, a process governed by the differential solubility of molecules in two immiscible liquid phases.[1][2] The fundamental principle at play is "like dissolves like," where polar molecules preferentially partition into a polar solvent (the aqueous phase), while non-polar molecules favor a non-polar solvent (the organic phase).[3]

DNA's Affinity for the Aqueous Phase: Deoxyribonucleic acid (DNA) is a highly polar molecule due to its sugar-phosphate backbone. The phosphate (B84403) groups are negatively charged at neutral to alkaline pH, making the entire molecule hydrophilic and readily soluble in the aqueous buffer.[3]

Protein's Journey to the Interphase and Organic Phase: Proteins, in contrast, are complex macromolecules with both hydrophilic (polar) and hydrophobic (non-polar) amino acid residues. In their native, folded state within the aqueous environment of the cell, the hydrophobic residues are typically buried in the protein's core, while the hydrophilic residues are exposed on the surface.

Phenol (B47542), a weak acid, acts as a powerful denaturant, disrupting the intricate three-dimensional structure of proteins.[4] This denaturation exposes the hydrophobic core of the proteins. These now "inside-out" proteins, with their exposed non-polar regions, are no longer soluble in the polar aqueous phase and are driven to the less polar organic phase or become trapped at the interface between the two phases.[3]

The Role of Chloroform and Isoamyl Alcohol: Chloroform, being denser than phenol, increases the density of the organic phase, ensuring a sharp and stable interface between the aqueous and organic layers.[5] This prevents the accidental carryover of the organic phase when collecting the aqueous layer containing the DNA. Isoamyl alcohol is added to the mixture to reduce foaming during the vigorous mixing steps, further contributing to a clean separation.

Quantitative Insights into Partitioning

While the qualitative principles of partitioning are well-understood, precise quantitative data on the solubility and distribution coefficients of DNA and proteins in phenol-chloroform systems are not extensively tabulated in standard literature. The partitioning behavior is highly dependent on a multitude of factors, including pH, salt concentration, temperature, and the specific composition of the biomolecules themselves. However, we can summarize the expected distribution based on the established principles.

| Biomolecule | Primary Location after Extraction | Key Physicochemical Properties Driving Partitioning |

| DNA | Aqueous Phase | Highly polar sugar-phosphate backbone with a net negative charge at neutral/alkaline pH.[3] |

| RNA | Aqueous Phase (at neutral/alkaline pH) Organic Phase (at acidic pH) | Similar to DNA, possesses a polar, negatively charged backbone. At acidic pH, the phosphate groups are neutralized, reducing its polarity and causing it to partition into the organic phase. |

| Proteins | Interphase and/or Organic Phase | Amphipathic nature with both polar and non-polar residues. Denaturation by phenol exposes the hydrophobic core, leading to insolubility in the aqueous phase.[3][4] |

| Lipids | Organic Phase | Predominantly non-polar, hydrophobic molecules. |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the extraction of genomic DNA and the subsequent precipitation of proteins from the phenol phase.

Phenol-Chloroform Extraction of Genomic DNA

This protocol is adapted from standard molecular biology laboratory manuals.[6][7][8]

Materials:

-

Cell or tissue sample

-

Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

-

Proteinase K (20 mg/mL)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 8.0

-

Chloroform:Isoamyl Alcohol (24:1)

-

3 M Sodium Acetate (B1210297), pH 5.2

-

100% Ethanol (B145695) (ice-cold)

-

70% Ethanol (ice-cold)

-

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) or nuclease-free water

Procedure:

-

Sample Lysis: Homogenize the cell or tissue sample in Lysis Buffer. For enzymatic digestion of proteins, add Proteinase K to a final concentration of 100 µg/mL and incubate at 55°C for 1-3 hours, or until the solution is clear.[6]

-

First Organic Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate. Vortex vigorously for 15-30 seconds to create an emulsion.

-

Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature. Three distinct phases will be visible: the upper aqueous phase (containing DNA), a cloudy interphase (containing precipitated protein), and the lower organic phase.[6]

-

Aqueous Phase Collection: Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interphase and organic phase.

-

Second Organic Extraction (Optional but Recommended): Repeat the extraction by adding an equal volume of phenol:chloroform:isoamyl alcohol to the collected aqueous phase. This step increases the purity of the final DNA sample.

-

Chloroform Wash: Add an equal volume of chloroform:isoamyl alcohol to the aqueous phase. Vortex briefly and centrifuge at 12,000 x g for 5 minutes. This step removes any residual phenol.

-

DNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 1/10th volume of 3 M Sodium Acetate and 2-2.5 volumes of ice-cold 100% ethanol. Invert the tube gently several times to precipitate the DNA. A white, stringy precipitate should become visible.

-

Pelleting the DNA: Incubate at -20°C for at least 1 hour (or overnight for higher yields). Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.

-

Washing the DNA: Carefully decant the supernatant. Wash the DNA pellet with 1 mL of ice-cold 70% ethanol to remove salts. Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Drying and Resuspension: Decant the ethanol and air-dry the pellet for 5-15 minutes. Do not over-dry. Resuspend the DNA in an appropriate volume of TE Buffer or nuclease-free water.

Protein Precipitation from the Phenol Phase

This protocol allows for the recovery of proteins that have partitioned into the organic phase.[9][10][11]

Materials:

-

Phenol phase from the DNA extraction

-

0.1 M Ammonium (B1175870) Acetate in 100% Methanol (ice-cold)

-

80% Acetone (ice-cold)

-

Protein Resuspension Buffer (e.g., containing SDS, urea, or other solubilizing agents)

Procedure:

-

Protein Precipitation: To the collected phenol phase, add 4-5 volumes of ice-cold 0.1 M ammonium acetate in methanol.[10]

-

Incubation: Vortex thoroughly and incubate at -20°C for at least 2 hours or overnight to precipitate the proteins.

-

Pelleting the Protein: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the proteins.

-

Washing the Protein Pellet: Carefully discard the supernatant. Wash the pellet twice with ice-cold 0.1 M ammonium acetate in methanol, followed by two washes with ice-cold 80% acetone.[11]

-

Drying and Resuspension: Air-dry the protein pellet and resuspend in a suitable protein resuspension buffer. Sonication may be required to fully solubilize the protein pellet.[10]

Visualizing the Process: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the partitioning of DNA and protein in phenol.

Caption: Experimental workflow for DNA and protein separation.

Caption: Logical relationships governing biomolecule partitioning.

Caption: A generic signaling pathway leading to gene expression analysis.

Conclusion

The partitioning of DNA and proteins in phenol is a finely tuned process dictated by fundamental principles of chemistry and thermodynamics. While the technique is robust, a thorough understanding of the underlying theory empowers researchers to troubleshoot and optimize their protocols for the specific needs of their experimental systems. The ability to efficiently separate high-quality nucleic acids and proteins is paramount for the accuracy and reliability of downstream applications that drive innovation in both basic research and the development of novel therapeutics.

References

- 1. Automated phenol-chloroform extraction of high molecular weight genomic DNA for use in long-read single-molecule sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 3. bitesizebio.com [bitesizebio.com]

- 4. lclane.net [lclane.net]

- 5. Archived | DNA Extraction and Quantitation for Forensic Analysts | Removal of Denatured Proteins | National Institute of Justice [nij.ojp.gov]

- 6. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]

- 7. pacb.com [pacb.com]

- 8. geneticeducation.co.in [geneticeducation.co.in]

- 9. danforthcenter.org [danforthcenter.org]

- 10. researchgate.net [researchgate.net]

- 11. biotech.ufl.edu [biotech.ufl.edu]

Methodological & Application

Phenol-Chloroform RNA Extraction Protocol for Mammalian Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol-chloroform extraction is a robust and widely used method for isolating high-quality total RNA from mammalian cells. This technique relies on the differential partitioning of cellular macromolecules between aqueous and organic phases. A monophasic solution of phenol (B47542) and guanidinium (B1211019) isothiocyanate is used to lyse cells and denature proteins, while subsequent phase separation with chloroform (B151607) isolates RNA in the aqueous phase. This method is particularly advantageous for its high yield of pure RNA, making it suitable for sensitive downstream applications such as RT-qPCR, microarray analysis, and next-generation sequencing.

Data Presentation

The yield and purity of extracted RNA can vary depending on the cell type, number of cells, and the precise execution of the protocol. Below is a summary of expected quantitative data.

| Cell Type | Starting Cell Number | Expected Total RNA Yield (µg) | Typical A260/A280 Ratio | Typical A260/A230 Ratio |

| HeLa | 1 x 10⁶ | 10 - 15 | 1.8 - 2.1 | > 2.0 |

| HEK293 | 1 x 10⁶ | 8 - 12 | 1.8 - 2.1 | > 2.0 |

| Fibroblasts | 1 x 10⁶ | 5 - 7 | 1.8 - 2.1 | > 2.0 |

| Epithelial Cells | 1 x 10⁶ | 8 - 15 | 1.8 - 2.1 | > 2.0 |

| C2C12 | 1 well of a 12-well plate (~95% confluent) | 5 - 7 | 1.8 - 2.0[1] | > 2.0 |

Note: A typical mammalian cell contains about 10-30 pg of total RNA[2]. The A260/A280 ratio is a measure of protein contamination, with a ratio of ~2.0 generally accepted as "pure" for RNA. The A260/A230 ratio indicates contamination by residual phenol, guanidinium salts, or carbohydrates, with a value of >2.0 being desirable.

Experimental Workflow

Caption: Phenol-Chloroform RNA Extraction Workflow.

Experimental Protocols

Materials and Reagents

-

Mammalian cells (adherent or suspension)

-

Phosphate-buffered saline (PBS), RNase-free

-

Phenol/guanidinium isothiocyanate-based lysis reagent (e.g., TRIzol®, TRI Reagent®)

-

Chloroform

-

Isopropanol, molecular biology grade

-

Ethanol (100%), molecular biology grade

-

RNase-free water or TE buffer

-

RNase-free microcentrifuge tubes (1.5 mL)

-

Micropipettes and RNase-free filter tips

-

Refrigerated microcentrifuge

-

Vortex mixer

-

Fume hood

Protocol

Important Precaution: Phenol and chloroform are toxic and volatile. All steps involving these reagents must be performed in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. To prevent RNase contamination, use certified RNase-free reagents and consumables, and maintain a clean work area.

1. Cell Harvesting and Lysis

-

For Adherent Cells:

-

Aspirate the culture medium from the flask or plate.

-

Wash the cell monolayer once with ice-cold, sterile PBS.

-

Aspirate the PBS completely.

-

Add 1 mL of phenol/guanidinium isothiocyanate lysis reagent per 10 cm² of culture surface area directly to the plate.

-

Scrape the cells using a cell scraper and collect the lysate.

-

-

For Suspension Cells:

-

Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant.

-

Add 1 mL of phenol/guanidinium isothiocyanate lysis reagent per 5-10 x 10⁶ cells.

-

Lyse the cells by repeatedly pipetting up and down.

-

2. Homogenization

-

Transfer the cell lysate to a 1.5 mL microcentrifuge tube.

-

Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

3. Phase Separation

-

Add 0.2 mL of chloroform per 1 mL of lysis reagent used.

-

Securely cap the tube and vortex vigorously for 15 seconds.

-

Incubate the mixture at room temperature for 2-3 minutes.

-

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases: a lower red organic phase (containing protein and lipids), a white interphase (containing DNA), and an upper colorless aqueous phase (containing RNA).

4. RNA Precipitation

-

Carefully transfer the upper aqueous phase to a new, sterile 1.5 mL microcentrifuge tube. Be cautious not to disturb the interphase.

-

Add 0.5 mL of isopropanol per 1 mL of lysis reagent initially used.

-

Mix by inverting the tube gently 10-20 times.

-

Incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a white or gel-like pellet at the bottom of the tube.

5. RNA Wash

-

Carefully decant the supernatant without disturbing the RNA pellet.

-

Add 1 mL of 75% ethanol (prepared with RNase-free water) to the tube.

-

Vortex briefly to dislodge the pellet.

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Carefully decant the ethanol. For improved purity, this wash step can be repeated.[3]

6. Drying and Resuspension

-

Briefly spin the tube again and carefully remove any residual ethanol with a micropipette.

-

Air-dry the RNA pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this will make it difficult to resuspend.

-

Resuspend the RNA pellet in 20-50 µL of RNase-free water or TE buffer by pipetting up and down.

-

Incubate at 55-60°C for 10-15 minutes to aid in solubilization.

7. Quantification and Storage

-

Determine the RNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer.

-

For long-term storage, store the RNA at -80°C.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low RNA Yield | Incomplete cell lysis or homogenization. | Ensure complete lysis by passing the lysate through a pipette multiple times. For difficult samples, a homogenizer can be used. |

| Insufficient starting material. | Increase the number of cells used for extraction. | |

| RNA pellet lost during washing steps. | Be careful when decanting the supernatant. After centrifugation, the pellet may be loose. | |

| Low A260/A280 Ratio (<1.8) | Protein contamination. | Avoid disturbing the interphase during the transfer of the aqueous phase. An optional second chloroform extraction can be performed.[3] |

| Phenol contamination. | Ensure complete removal of the aqueous phase without carrying over any of the organic phase. Perform an additional 75% ethanol wash.[3] | |

| Low A260/A230 Ratio (<2.0) | Guanidinium salt contamination. | Ensure the RNA pellet is properly washed with 75% ethanol. Allow for complete removal of the ethanol before resuspension. |

| Carbohydrate or polysaccharide contamination. | For samples rich in these components, an additional centrifugation step after homogenization can help pellet insoluble material. | |

| RNA Degradation | RNase contamination. | Use RNase-free reagents, consumables, and work surfaces. Wear gloves at all times and change them frequently. |

| Improper sample storage. | Process fresh samples immediately or store them at -80°C in the lysis reagent. | |

| DNA Contamination | Carryover of the interphase. | Be extremely careful when aspirating the aqueous phase. For applications sensitive to DNA, a DNase treatment step is recommended. |

References

Application Note: High-Yield Purification of High Molecular Weight Genomic DNA Using Phenol-Chloroform Extraction

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isolation of high-quality, high molecular weight (HMW) genomic DNA (gDNA) is a critical prerequisite for many advanced molecular biology applications, including long-read sequencing, genome mapping, and the analysis of structural variants.[1] Phenol-chloroform extraction is a robust and cost-effective method for purifying HMW gDNA from a variety of biological samples, including cells and tissues.[2] This technique relies on the principles of liquid-liquid extraction to separate nucleic acids from proteins and lipids.[3][4][5] Phenol denatures proteins, which are then separated into the organic phase or the interphase, while the aqueous phase containing the purified DNA is carefully collected.[4] Subsequent precipitation with ethanol (B145695) or isopropanol (B130326) concentrates the HMW gDNA. While effective, this method involves hazardous chemicals and requires careful handling to prevent DNA shearing and ensure high purity.[4][6]

This application note provides a detailed protocol for the purification of HMW gDNA using the phenol-chloroform method, along with expected quantitative data and a workflow diagram to guide researchers.

Data Presentation

Successful purification of HMW gDNA is assessed by its yield, purity, and integrity. The following tables summarize expected quantitative data from phenol-chloroform extractions.

Table 1: Expected Genomic DNA Yield from Various Starting Materials

| Starting Material | Quantity | Expected DNA Yield (µg) |

| Cultured Mammalian Cells | 1 x 10⁶ cells | 5 - 10 |

| Whole Blood (Human) | 200 µL | 3 - 6 |

| Animal Tissue (e.g., liver, spleen) | 10 mg | 10 - 30 |

| Gram-negative Bacteria | 1 mL overnight culture | 5 - 15 |

| Plant Leaves | 100 mg | 1 - 10 |

Yields are approximate and can vary depending on the specific cell/tissue type, age, and extraction efficiency.

Table 2: Quality Control Metrics for High Molecular Weight Genomic DNA

| Parameter | Method | Acceptable Range | Interpretation |

| Purity (A260/A280) | UV Spectrophotometry | 1.7 - 1.9 | A ratio lower than 1.7 suggests protein contamination. A ratio higher than 1.9 may indicate RNA contamination.[7][8] |

| Purity (A260/A230) | UV Spectrophotometry | > 1.5 | A lower ratio indicates contamination with residual phenol, guanidine (B92328) salts, or carbohydrates.[7][9] |

| Concentration | Fluorometry (e.g., Qubit) or UV Spectrophotometry | Application-dependent | Fluorometry is more specific for dsDNA and recommended for accurate quantification.[7][8] |

| Integrity | Agarose Gel Electrophoresis or Pulsed-Field Gel Electrophoresis (PFGE) | Sharp, high molecular weight band (>50 kb) | Smearing indicates DNA degradation. PFGE is recommended for resolving very large DNA fragments.[1][10] |

Experimental Protocols

This protocol is optimized for the isolation of HMW gDNA. Gentle handling is crucial at all stages to minimize mechanical shearing of the DNA.[6] Use wide-bore pipette tips for all transfers of genomic DNA.

Materials and Reagents

-

Biological Sample (e.g., cultured cells, tissue)

-

Lysis Buffer: (10 mM Tris-HCl, pH 8.0; 100 mM EDTA, pH 8.0; 0.5% SDS)

-

Proteinase K (20 mg/mL solution)

-

RNase A (10 mg/mL solution)

-

Phenol:Chloroform (B151607):Isoamyl Alcohol (25:24:1), pH 8.0 [2][3]

-

Chloroform:Isoamyl Alcohol (24:1)

-

5 M Sodium Acetate (NaOAc), pH 5.2

-

100% Ethanol (ice-cold)

-

70% Ethanol (ice-cold)

-

TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0)

-

Nuclease-free water

-

Liquid Nitrogen (for tissue samples)

-

Mortar and Pestle (for tissue samples)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Wide-bore pipette tips

-

Centrifuge

Protocol

1. Sample Preparation and Lysis:

-

For Cultured Cells:

-

Pellet cells by centrifugation.

-

Resuspend the cell pellet in 1 mL of Lysis Buffer.

-

Add Proteinase K to a final concentration of 100 µg/mL.

-

Incubate at 55°C for 1-3 hours with gentle rocking until the solution is clear.[2]

-

-

For Tissues:

-

Immediately flash-freeze the tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[2][11]

-

Transfer the powder to a tube containing 1 mL of Lysis Buffer.

-

Add Proteinase K to a final concentration of 100 µg/mL.

-

Incubate at 55°C overnight with gentle rocking until the tissue is completely lysed.

-

2. RNase Treatment:

-